Molecular Weight Reduction vs. Benzamide Analog Lowers Lipophilic Burden
Replacing the benzamide moiety with a cyclopentanecarboxamide reduces molecular weight by 7.93 g/mol, from 304.3 g/mol (N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide, CAS 1171837-61-8) to 296.37 g/mol for the target compound [1][2]. This 2.6% MW decrease translates to a lower calculated octanol-water partition coefficient (clogP) of 2.45 [1], which, while not directly measured for the benzamide analog, is consistent with the absence of an aromatic ring and aligns with Lipinski's Rule of Five for drug-likeness. The cyclopentane ring contributes only saturated carbons, avoiding the additional π-π stacking potential of the benzamide phenyl group.
| Evidence Dimension | Molecular weight (g/mol) and clogP |
|---|---|
| Target Compound Data | MW 296.37 g/mol; clogP 2.45; TPSA 51.02 Ų |
| Comparator Or Baseline | N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide (CAS 1171837-61-8): MW 304.3 g/mol; clogP not reported but expected higher due to benzamide aromatic ring |
| Quantified Difference | MW: -7.93 g/mol (-2.6%); TPSA: 51.02 Ų (target) vs. comparable range (benzamide analog not reported but expected similar due to shared core); clogP: 2.45 (target) vs. not reported for comparator |
| Conditions | In silico calculated descriptors (Sildrug database for target; Chemsrc for comparator MW) |
Why This Matters
Lower MW and clogP favor aqueous solubility and reduced metabolic liability, which are critical parameters for selecting a lead-like compound over a more lipophilic analog.
- [1] Sildrug Database EOS49624. C₁₇H₂₀N₄O; MW 296.37; clogP 2.45; TPSA 51.02; HBA 5; HBD 0. View Source
- [2] Chemsrc. N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide (CAS 1171837-61-8): C₁₈H₁₆N₄O; MW 304.3. View Source
